molecular formula C14H9N5OS2 B277916 N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide

N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide

货号 B277916
分子量: 327.4 g/mol
InChI 键: HCVKPTVISLAGRT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the development and activation of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies.

作用机制

N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide binds to the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B cell proliferation and survival, as well as modulation of cytokine production and immune cell trafficking.
Biochemical and physiological effects:
In preclinical studies, N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has been shown to inhibit B cell proliferation and survival, as well as modulate cytokine production and immune cell trafficking. N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has also been shown to have synergistic effects with other targeted therapies, such as venetoclax, in preclinical models of CLL.

实验室实验的优点和局限性

The advantages of using N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide in lab experiments include its specificity for BTK and its ability to modulate downstream signaling pathways. However, the limitations of using N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide include its potential off-target effects and the need for further optimization of dosing and administration in clinical settings.

未来方向

For N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide research include further evaluation of its efficacy and safety in clinical trials, as well as exploration of its potential use in combination with other targeted therapies for the treatment of B cell malignancies. Additionally, N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide may have potential applications in other autoimmune and inflammatory diseases where B cells play a critical role in disease pathogenesis.

合成方法

The synthesis of N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide involves several steps, including the preparation of starting materials, coupling reactions, and purification steps. The detailed synthesis method has been described in a patent application filed by Takeda Pharmaceutical Company Limited.

科学研究应用

N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B cells.

属性

产品名称

N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide

分子式

C14H9N5OS2

分子量

327.4 g/mol

IUPAC 名称

N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H9N5OS2/c20-12(11-5-2-6-21-11)16-10-4-1-3-9(7-10)13-18-19-8-15-17-14(19)22-13/h1-8H,(H,16,20)

InChI 键

HCVKPTVISLAGRT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=NN4C=NN=C4S3

规范 SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=NN4C=NN=C4S3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。